4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives
Scientific Research Applications
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a valuable intermediate in organic synthesis.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitAldose Reductase (AR) , an enzyme involved in glucose metabolism
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, such as aldose reductase . They likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions.
Biochemical Pathways
The compound may affect the polyol pathway of glucose metabolism, given its potential inhibition of Aldose Reductase . This enzyme converts glucose into sorbitol, which is then converted into fructose. By inhibiting this enzyme, the compound could potentially disrupt this pathway and affect glucose metabolism.
Result of Action
If the compound does inhibit aldose reductase, it could potentially reduce the levels of sorbitol and fructose produced in the polyol pathway . This could have various downstream effects, depending on the specific cellular context.
Preparation Methods
The synthesis of 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable hydrazine derivative with a β-keto ester to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Substitution Reaction: The pyrazole intermediate is then subjected to a substitution reaction with a benzoic acid derivative. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Oxidation Reaction: The final step involves the oxidation of the pyrazole ring to introduce the keto group at the 5-position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include hydrogen peroxide and potassium dichromate.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Typical reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole ring or the benzoic acid moiety.
Comparison with Similar Compounds
4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid: This compound features a phenyl group instead of a propyl group, which can influence its biological activity and chemical reactivity.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid:
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a pyrrole ring instead of a pyrazole ring, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole and benzoic acid moieties, which contribute to its diverse range of applications and reactivity.
Properties
IUPAC Name |
4-(3-oxo-5-propyl-1H-pyrazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(5-7-11)13(17)18/h4-8,14H,2-3H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYVGPOGJAMEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359623 | |
Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700849-61-2 | |
Record name | 4-(5-oxo-3-propyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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